An In-depth Technical Guide to Cyclosulfamuron: Chemical Structure, Properties, and Mode of Action
An In-depth Technical Guide to Cyclosulfamuron: Chemical Structure, Properties, and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosulfamuron is a selective, systemic herbicide belonging to the sulfonylurea class. It is primarily utilized for the pre- and post-emergence control of a wide range of broadleaf and sedge weeds in cereal crops, particularly rice.[1] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, and analytical methodologies related to Cyclosulfamuron.
Chemical Structure and Identification
The chemical structure of Cyclosulfamuron is characterized by a central sulfonylurea bridge connecting a cyclopropyl-substituted phenyl ring and a dimethoxypyrimidine ring.
Systematic Name: 1-[[2-(cyclopropanecarbonyl)phenyl]sulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea[2]
Molecular Formula: C₁₇H₁₉N₅O₆S[2]
CAS Registry Number: 136849-15-5[2]
Chemical Structure:
Caption: 2D Chemical Structure of Cyclosulfamuron.
Physicochemical Properties
A summary of the key physicochemical properties of Cyclosulfamuron is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and formulation development.
| Property | Value | Reference |
| Molecular Weight | 421.43 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 161.9 °C | [3] |
| Density | 0.624 g/cm³ at 20 °C | [3] |
| Water Solubility | 6.5 mg/L at 20 °C | [3] |
| pKa | 5.04 | [4] |
| LogP (Octanol-Water Partition Coefficient) | 1.41 (pH 7) | [4] |
Spectroscopic Data
While detailed, publicly available spectra are limited, the expected spectroscopic features of Cyclosulfamuron can be inferred from its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenyl ring, the methoxy (B1213986) protons on the pyrimidine (B1678525) ring, the protons of the cyclopropyl (B3062369) group, and the N-H protons of the urea (B33335) and sulfonamide linkages. The aromatic protons would likely appear in the downfield region (δ 7-8 ppm). The methoxy protons would be a sharp singlet around δ 3-4 ppm. The cyclopropyl protons would exhibit complex multiplets in the upfield region (δ 0.5-1.5 ppm). The N-H protons would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 17 carbon atoms in the molecule. The carbonyl carbons of the urea and the cyclopropylcarbonyl group would be found in the most downfield region (δ 160-180 ppm). The aromatic and pyrimidine carbons would resonate in the δ 100-160 ppm range. The methoxy carbons would appear around δ 50-60 ppm, and the aliphatic carbons of the cyclopropyl ring would be in the upfield region (δ 5-20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of Cyclosulfamuron would exhibit characteristic absorption bands corresponding to its functional groups:
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N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ from the urea and sulfonamide groups.
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C=O stretching: Strong absorptions around 1650-1720 cm⁻¹ from the urea and ketone carbonyl groups.
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S=O stretching: Strong, characteristic bands for the sulfonyl group, typically appearing as two distinct peaks around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
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C-O-C stretching: Bands in the region of 1000-1300 cm⁻¹ corresponding to the methoxy groups.
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Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometric analysis of Cyclosulfamuron would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the sulfonylurea bridge, loss of the cyclopropylcarbonyl group, and fragmentation of the pyrimidine ring.
Mode of Action: Inhibition of Acetolactate Synthase
Cyclosulfamuron's herbicidal activity is due to its potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and plant growth.
Branched-Chain Amino Acid Biosynthesis Pathway
The inhibition of ALS by Cyclosulfamuron disrupts the entire downstream pathway, leading to a deficiency in these essential amino acids.
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by Cyclosulfamuron.
Experimental Protocols
Synthesis of Cyclosulfamuron
A general synthetic route for Cyclosulfamuron involves a convergent approach. While a detailed, publicly available experimental protocol is scarce, the synthesis generally proceeds as follows:
Caption: General synthetic workflow for Cyclosulfamuron.
Note: The synthesis involves hazardous reagents such as phosgene or triphosgene and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol is adapted from methods used for other sulfonylurea herbicides and can be used to determine the inhibitory activity of Cyclosulfamuron on ALS.
Caption: Experimental workflow for the in vitro ALS inhibition assay.
Materials:
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Plant tissue (e.g., young pea or maize shoots)
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Extraction buffer (e.g., potassium phosphate (B84403) buffer with pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, and FAD)
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Cyclosulfamuron stock solution (in a suitable solvent like DMSO)
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Substrate solution (sodium pyruvate)
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Stopping reagent (e.g., H₂SO₄)
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Colorimetric reagents: creatine (B1669601) and α-naphthol
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Spectrophotometer or microplate reader
Procedure:
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Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude ALS enzyme.
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Assay Reaction: In a microplate, combine the enzyme extract with various concentrations of Cyclosulfamuron and pre-incubate. Initiate the reaction by adding the pyruvate substrate.
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Incubation and Termination: Incubate the reaction mixture at 37°C. Stop the reaction by adding sulfuric acid.
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Color Development: Heat the mixture to facilitate the conversion of acetolactate to acetoin. Add creatine and α-naphthol to develop a colored complex.
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Measurement and Analysis: Measure the absorbance at approximately 530 nm. Calculate the percentage of inhibition for each Cyclosulfamuron concentration and determine the IC₅₀ value (the concentration required for 50% inhibition).
Environmental Fate
Cyclosulfamuron is reported to be not generally persistent in soil systems.[1] Its environmental fate is influenced by factors such as soil type, pH, temperature, and microbial activity. Degradation in the environment can occur through hydrolysis and microbial breakdown. The sulfonylurea bridge is susceptible to cleavage, leading to the formation of less active metabolites. Due to its low water solubility and slight mobility, it is not expected to significantly leach into groundwater.[1]
Analytical Methods for Residue Analysis
Several analytical methods have been developed for the determination of Cyclosulfamuron residues in various matrices such as soil, water, and plant tissues. A common approach involves:
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Extraction: Extraction from the matrix using an appropriate solvent system (e.g., acetonitrile/water).
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Clean-up: Solid-phase extraction (SPE) is often employed to remove interfering substances.
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Analysis: High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common analytical technique for quantification.
A detailed analytical method for residue analysis in soil, water, rice grain, and straw has been reported, utilizing HPLC with UV detection.[5]
Conclusion
Cyclosulfamuron is an effective sulfonylurea herbicide with a well-defined mode of action targeting the biosynthesis of essential branched-chain amino acids in plants. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the biochemical pathway it inhibits. The provided experimental frameworks for its synthesis and bioactivity assessment offer a foundation for further research and development in the field of agrochemicals. A thorough understanding of these technical aspects is essential for its safe and effective use, as well as for the development of new herbicidal compounds.
References
- 1. Cyclosulfamuron (Ref: BAS 710H) [sitem.herts.ac.uk]
- 2. Cyclosulfamuron | C17H19N5O6S | CID 6451137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. JP6920572B2 - Method for manufacturing herbicides and their intermediates - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. High-Performance Liquid Chromatographic Determination of Cyclosulfamuron Residues in Soil, Water, Rice Grain and Straw -Korean Journal of Environmental Agriculture [koreascience.kr]
